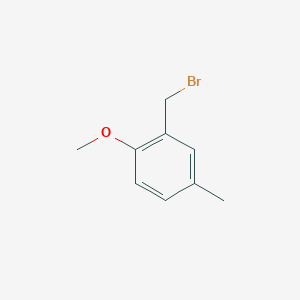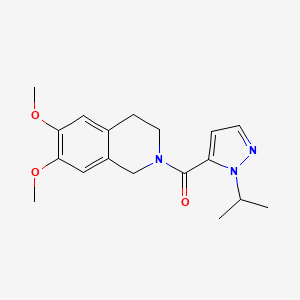
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-isopropyl-1H-pyrazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-isopropyl-1H-pyrazol-5-yl)methanone is a complex organic compound of significant interest in various scientific research fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-isopropyl-1H-pyrazol-5-yl)methanone generally involves multi-step processes:
Formation of the dihydroisoquinoline core: : This typically begins with a Bischler-Napieralski reaction where an aromatic amide reacts with phosphorus oxychloride to form a 3,4-dihydroisoquinoline intermediate.
Methoxylation: : Introduction of methoxy groups at positions 6 and 7 can be achieved through electrophilic aromatic substitution using methanol and a strong acid catalyst.
Attachment of the pyrazole ring: : This step involves coupling reactions such as a Suzuki or a Sonogashira coupling to attach the pyrazole ring to the isoquinoline core.
Formation of the final product: : The methanone linkage is introduced using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Scaling up the synthesis for industrial production would require optimization of each reaction step to maximize yield and minimize by-products. This could involve:
Use of continuous flow reactors for high throughput.
Enhanced purification techniques such as high-performance liquid chromatography (HPLC) for separating the desired compound from impurities.
Advanced catalyst systems to reduce reaction times and improve selectivity.
化学反应分析
Types of Reactions
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-isopropyl-1H-pyrazol-5-yl)methanone undergoes various reactions:
Oxidation: : It can be oxidized at the dihydroisoquinoline moiety, potentially yielding isoquinoline derivatives.
Reduction: : Reduction can affect the methanone group, converting it into secondary alcohol derivatives.
Substitution: : Electrophilic and nucleophilic substitutions can occur at positions on the pyrazole ring or the methoxy groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Employing sodium borohydride or lithium aluminum hydride.
Substitution: : Performing with halogenated agents or strong nucleophiles under controlled temperature and pH conditions.
Major Products Formed
Oxidation Products: : Isoquinoline derivatives.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Various functionalized derivatives depending on the reagents used.
科学研究应用
Chemistry
Used as a precursor for synthesizing more complex molecules, particularly in designing ligands and catalysts.
Biology
In pharmacology, it could serve as a lead compound in drug discovery efforts targeting specific receptors or enzymes.
Medicine
Potentially used in designing therapeutic agents due to its ability to interact with biological macromolecules.
Industry
Employed in the development of advanced materials such as organic semiconductors or specialty polymers.
作用机制
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. The dihydroisoquinoline and pyrazole rings are crucial for binding affinity and specificity, while the methanone group can participate in hydrogen bonding and van der Waals interactions with target molecules. Pathways involved could include inhibition of enzyme activity or modulation of receptor function.
相似化合物的比较
Similar Compounds
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-1H-pyrazol-5-yl)methanone
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-ethyl-1H-pyrazol-5-yl)methanone
These compounds share structural similarities but differ in the substituents on the pyrazole ring.
Highlighting Uniqueness
The uniqueness of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-isopropyl-1H-pyrazol-5-yl)methanone lies in its specific methoxy and pyrazole substitutions, which confer distinctive chemical reactivity and potential biological activity, setting it apart from other related compounds.
This compound represents a fascinating intersection of organic synthesis, chemical reactivity, and potential applications in various scientific domains. Its complexity and versatility make it a valuable subject of ongoing research and development.
属性
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-propan-2-ylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12(2)21-15(5-7-19-21)18(22)20-8-6-13-9-16(23-3)17(24-4)10-14(13)11-20/h5,7,9-10,12H,6,8,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNILOBNDOQIAND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

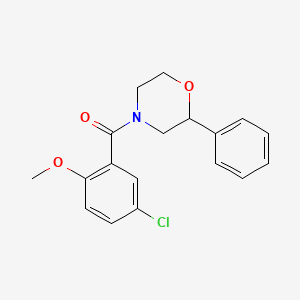
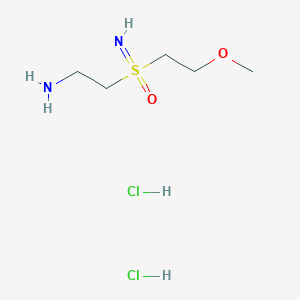
![2-(4-methylbenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2371456.png)
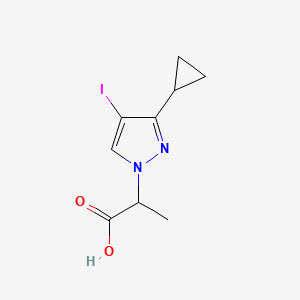
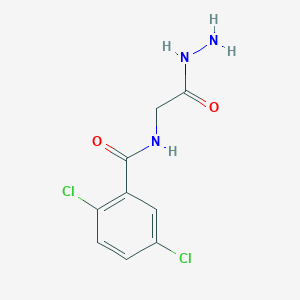
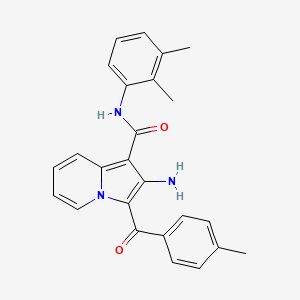

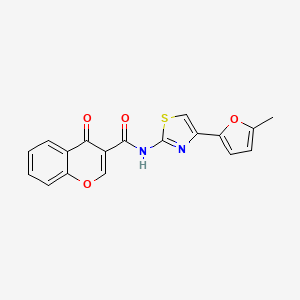
![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2371466.png)
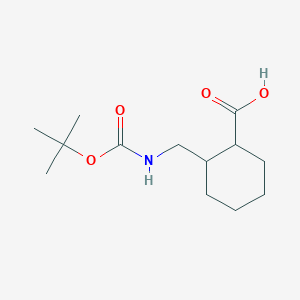
![3-(1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2371468.png)
![(E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2371469.png)
